molecular formula C7H7ClO B146271 2-Chloroanisole CAS No. 766-51-8

2-Chloroanisole

Cat. No. B146271
CAS RN: 766-51-8
M. Wt: 142.58 g/mol
InChI Key: QGRPVMLBTFGQDQ-UHFFFAOYSA-N
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Description

2-Chloroanisole (2-ClAn) is a chlorinated derivative of anisole, which is a compound that can be associated with off-flavors in various products, including water and wine. It is a type of chloroanisole, a group of compounds known for their musty and moldy odors, which can be a concern for industries such as food and beverage packaging, as well as the wine industry due to cork taint .

Synthesis Analysis

The synthesis of chloroanisoles, including 2-chloroanisole, is not directly detailed in the provided papers. However, the presence of chloroanisoles and their precursors, chlorophenols, in various environments suggests that they may be formed through environmental processes or industrial activities. For instance, the γ-radiolysis of aqueous 2-chloroanisole has been studied, indicating that it can undergo degradation under certain conditions, which might also hint at possible synthetic pathways .

Molecular Structure Analysis

The molecular structure of 2-chloroanisole consists of a methoxy group attached to a benzene ring that is further substituted with a chlorine atom. The structure-related properties of chloroanisoles and their sulfur analogs have been analyzed, showing that these compounds can exist in different conformations, which may influence their chemical behavior and sensory perception .

Chemical Reactions Analysis

Chloroanisoles, including 2-chloroanisole, can undergo various chemical reactions. For example, dissociative electron attachment to chloroanisoles can lead to the formation of chloride ions and other fragments, which is relevant for their detection and analysis in industries such as wine and pharmaceuticals . Oxidation reactions, such as those initiated by UV-activated persulfate, can lead to the degradation of chloroanisoles and the formation of products like chlorophenols and ring-opening products .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-chloroanisole are influenced by its molecular structure. Its chlorinated nature makes it susceptible to certain analytical methods, such as gas chromatography and mass spectrometry, which are used for its detection in various matrices . The compound's interaction with supercritical carbon dioxide has been exploited for its extraction from cork stoppers, highlighting its physical properties that allow for such processes . Additionally, cyclic voltammetry has been used as a tool to quantify 2-chloroanisole in aqueous samples, demonstrating its electrochemical properties and the potential for rapid detection .

Scientific Research Applications

Radiation-Induced Degradation

Research has explored the degradation of 2-Chloroanisole (2-ClAn) under radiation in aqueous media, focusing on the yields of substrate degradation and major products. This has implications for understanding the behavior of 2-ClAn under radiation exposure, which can be relevant in various industrial and environmental contexts (Quint, 2006).

Water Chlorination and Odor Formation

Studies have shown that 2-Chloroanisole and related compounds can contribute to earthy and musty odors in drinking water. This research is important for improving water quality and understanding the kinetics of chloroanisole formation during water chlorination processes (Zhang et al., 2016).

Analysis in Water Samples

A method has been developed for determining chloroanisoles in water using liquid-liquid microextraction and gas chromatography. This is crucial for monitoring water quality and detecting potential contaminants (Bai et al., 2016).

Li-ion Battery Overcharge Protection

Research has investigated the use of 2-Chloroanisole as an electrolyte additive in Li-ion batteries for overcharge protection. This highlights its potential application in enhancing the safety and efficiency of battery technologies (Yong-kun, 2009).

Odor Problems in Indoor Environments

Studies have identified chloroanisoles, including 2-Chloroanisole, as a significant factor in indoor mold odor and associated health effects. This research is vital for understanding and addressing indoor air quality issues (Lorentzen et al., 2016).

Safety And Hazards

Safety data sheets suggest that 2-Chloroanisole is a combustible liquid . It is recommended to keep it away from heat/sparks/open flames/hot surfaces and to wear protective gloves/clothing/eye protection/face protection . In case of fire, use CO2, dry chemical, or foam for extinction . It should be stored in a well-ventilated place .

properties

IUPAC Name

1-chloro-2-methoxybenzene
Source PubChem
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InChI

InChI=1S/C7H7ClO/c1-9-7-5-3-2-4-6(7)8/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGRPVMLBTFGQDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1061104
Record name o-Chloroanisole
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Molecular Weight

142.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

2-Chloroanisole

CAS RN

766-51-8
Record name 2-Chloroanisole
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Record name Benzene, 1-chloro-2-methoxy-
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Record name 2-Chloroanisole
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Record name Benzene, 1-chloro-2-methoxy-
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Record name o-Chloroanisole
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Record name 2-chloroanisole
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Synthesis routes and methods I

Procedure details

A 2 mM solution of 2-chlorophenol containing 1.23 mM chloromethane and buffered at pH 4.0 with 20 mM citrate buffer was incubated with 0.035 g of fungal mycelium (Phellinus pomaceus, NCWRF. FPRL 33A or CBS 137.42) at 25° C. for 12 h. 2-chloroanisole was formed at a rate of 16 nanomoles/g fungal mycelium/hour.
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Synthesis routes and methods II

Procedure details

Anisole (1 mmol) was treated with sodium chloride (1.2 mmol) in acetonitrile: water (2:1, 6 ml). 20% Sulfuric acid (5 ml) and sodium periodate (20 mol %) was added to reaction mixture. The mixture was heated at 80° C. under inert atmosphere for 4 h. The product was purified by column chromatography to give 4-chloroanosole (25%) and 2-chloroanisole (2%).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
604
Citations
K Zhang, X Zhou, T Zhang, M Mao, L Li, W Liao - Chemosphere, 2016 - Elsevier
Chloroanisoles are often reported as off-flavor compounds which produce an earthy and musty flavors and odors in drinking water. To improve understanding and ultimately minimize …
Number of citations: 20 www.sciencedirect.com
WD Watson - The Journal of Organic Chemistry, 1982 - ACS Publications
… For example, it is known that in acetic acid 2-chloroanisole chlorinates 3.6 times faster than 4-chloroanisoles.48 Even more dramatic is in bromination, where 2-chloroanisole reacts 69 …
Number of citations: 17 pubs.acs.org
JRL Smith, LC McKeer, JM Taylor - Journal of the Chemical Society …, 1988 - pubs.rsc.org
… 20 g of substrate) has been investigated with four substrates, namely phenol, anisole, 2-methylphenol, and 2-chloroanisole. The reactions were carried out using equimolar amounts of …
Number of citations: 30 pubs.rsc.org
JF Carpentier, L Pamart, L Maciewjeski, Y Castanet… - Tetrahedron letters, 1996 - Elsevier
Tricarbonyl(o-chloroanisole)chromium was treated with an alcohol and carbon monoxide in the presence of triethylamine and a chiral palladium catalyst to give (o-methoxybenzoate …
Number of citations: 19 www.sciencedirect.com
WD Watson - The Journal of Organic Chemistry, 1974 - ACS Publications
… Q operated at 110 isothermally until the 2-chloroanisole eluted and then the temperature was … The elution order is anisóle, 4chloroanisole, 2-chloroanisole, 2,6-dichloroanisole, 2,4-…
Number of citations: 36 pubs.acs.org
C Raviola, M Fagnoni - Photochemical & Photobiological Sciences, 2018 - Springer
… 2,3-Dichloroanisole (1) was the first compound tested (Table 2) and irradiation of 1 in cyclohexane gave roughly an equimolar mixture of 3-chloroanisole (6) and 2-chloroanisole (7). …
Number of citations: 2 link.springer.com
H Lumbroso, J Curé, CG Andreu - Journal of Molecular Structure, 1978 - Elsevier
… Additional evidence for a Pans conformation is given by NMR spectroscopy applied to 2-chloroanisole [6]. The dipole moments of 2chlorothioanisole and 2,4dichlorothioanisole (2.56 …
Number of citations: 9 www.sciencedirect.com
MAVR da Silva, AIMCL Ferreira - The Journal of Chemical Thermodynamics, 2008 - Elsevier
… For 2-chloroanisole it is necessary to add, as suggested by Cox [21], a correction term of 4 kJ · mol −1 due to the chlorine atom and the –OCH 3 group being in ortho-position of the …
Number of citations: 20 www.sciencedirect.com
JRL Smith, LC McKeer, JM Taylor - Journal of the Chemical Society …, 1987 - pubs.rsc.org
… Thus competitive chlorinations of anisole and 2-chloroanisole with NCP in TFA show that the former substrate is ca. 600 times more reactive than the latter. 4Chloroanisole is even less …
Number of citations: 20 pubs.rsc.org
RM Quint - Radiation Physics and Chemistry, 2006 - Elsevier
The radiation-induced degradation of 2-chloroanisole (2-ClAn) is investigated under various experimental conditions in neutral aqueous media as a function of absorbed radiation dose. …
Number of citations: 5 www.sciencedirect.com

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